REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.[C:10](OCC)(=[O:15])[CH2:11][C:12]([CH3:14])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:10](=[O:15])[CH:11]=[C:12]([CH3:14])[S:9]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with ethyl acetate (500 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column (PE/EtOAc=10/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(C=C(SC2=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 4% | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |